
N-(isoxazol-4-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity . For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .
Molecular Structure Analysis
The isoxazole ring in the molecule is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Physical And Chemical Properties Analysis
The molecule has a molecular formula of C12H12N2O4S and a molecular weight of 280.3. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Green Chemistry and Safer Alternatives
Research by Sa̧czewski, Kornicka, and Brzozowski (2006) highlighted the development of Dimethylaminopyridinium carbamoylides as safer and non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. These compounds, including derivatives related to N-(isoxazol-4-yl)-3-(phenylsulfonyl)propanamide, aim to replace toxic isocyanates, prepared traditionally using dangerous chemicals like phosgene, offering a greener alternative in chemical synthesis (Sa̧czewski et al., 2006).
Drug Metabolism
In the realm of drug metabolism, Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing the microbial conversion's utility in generating analytical standards for drug metabolite monitoring during clinical investigations. This research points towards the critical role of such compounds in understanding drug behavior and metabolism in biological systems (Zmijewski et al., 2006).
Synthetic Methodologies
Yoganathan and Miller (2013) reported an efficient, one-pot synthesis of carbamates via the Lossen rearrangement, catalyzed by N-methylimidazole. This method notably utilizes arylsulfonyl chloride, minimizing the formation of hydroxamate-isocyanate dimers and offering a milder protocol for producing carbamates, which are significant in pharmaceuticals and materials science (Yoganathan & Miller, 2013).
Biological Evaluation
The research by Mishra et al. (2016) on the design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes underscores the potential therapeutic applications of these compounds. Although the synthesized derivatives showed weak inhibitory potential, some were identified as leads for further development of selective inhibitors, highlighting the importance of these compounds in medicinal chemistry (Mishra et al., 2016).
Mecanismo De Acción
“N-(isoxazol-4-yl)-3-(phenylsulfonyl)propanamide” is a selective and potent inhibitor of the mitochondrial complex I enzyme. This suggests that it may interfere with the electron transport chain in mitochondria, which could have implications for energy production in cells.
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-12(14-10-8-13-18-9-10)6-7-19(16,17)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTDXYNBPRQCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

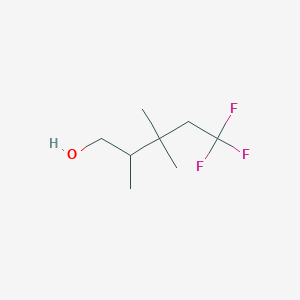
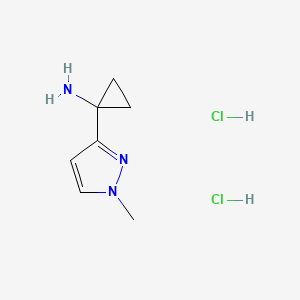
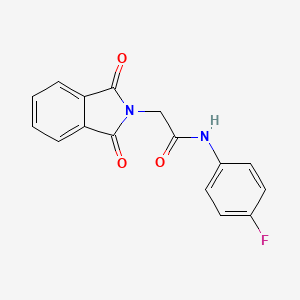
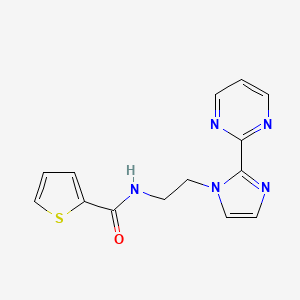
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)
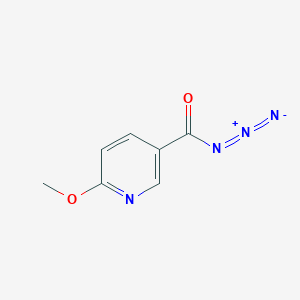
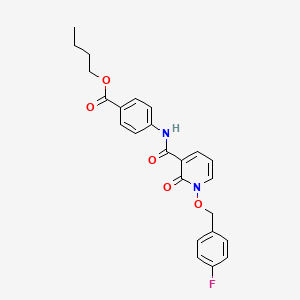

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

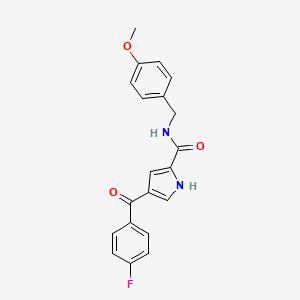
![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)